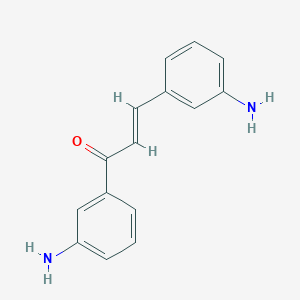![molecular formula C27H18N4O9 B3825760 N-[2-hydroxy-5-[4-hydroxy-3-[(2-nitrobenzoyl)amino]benzoyl]phenyl]-2-nitrobenzamide](/img/structure/B3825760.png)
N-[2-hydroxy-5-[4-hydroxy-3-[(2-nitrobenzoyl)amino]benzoyl]phenyl]-2-nitrobenzamide
Overview
Description
N-[2-hydroxy-5-[4-hydroxy-3-[(2-nitrobenzoyl)amino]benzoyl]phenyl]-2-nitrobenzamide is a complex organic compound characterized by the presence of multiple functional groups, including hydroxyl, nitro, and amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-5-[4-hydroxy-3-[(2-nitrobenzoyl)amino]benzoyl]phenyl]-2-nitrobenzamide typically involves multi-step organic reactions. One common method includes the nitration of benzoyl derivatives followed by amide formation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amide formation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-5-[4-hydroxy-3-[(2-nitrobenzoyl)amino]benzoyl]phenyl]-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-[2-hydroxy-5-[4-hydroxy-3-[(2-nitrobenzoyl)amino]benzoyl]phenyl]-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism by which N-[2-hydroxy-5-[4-hydroxy-3-[(2-nitrobenzoyl)amino]benzoyl]phenyl]-2-nitrobenzamide exerts its effects involves interactions with various molecular targets. The nitro and hydroxyl groups can participate in redox reactions, while the amide groups can form hydrogen bonds with biological molecules. These interactions can modulate biochemical pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-[2-hydroxy-5-[4-hydroxy-3-[(2-nitrobenzoyl)amino]benzoyl]phenyl]-2-nitrobenzamide: shares similarities with other nitrobenzamide derivatives and hydroxylated aromatic compounds.
Uniqueness
- The unique combination of functional groups in this compound provides distinct chemical reactivity and potential applications that are not commonly found in other compounds. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-hydroxy-5-[4-hydroxy-3-[(2-nitrobenzoyl)amino]benzoyl]phenyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N4O9/c32-23-11-9-15(13-19(23)28-26(35)17-5-1-3-7-21(17)30(37)38)25(34)16-10-12-24(33)20(14-16)29-27(36)18-6-2-4-8-22(18)31(39)40/h1-14,32-33H,(H,28,35)(H,29,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIPWRCQTYJVJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)C3=CC(=C(C=C3)O)NC(=O)C4=CC=CC=C4[N+](=O)[O-])O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N4O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-nitro-N-[3-[4-[2-[4-[3-[(2-nitrobenzoyl)amino]phenoxy]phenyl]propan-2-yl]phenoxy]phenyl]benzamide](/img/structure/B3825678.png)
![N-[7-(naphthalene-1-carbonylamino)-5,5-dioxodibenzothiophen-3-yl]naphthalene-1-carboxamide](/img/structure/B3825690.png)
![N-[3-chloro-4-(naphthalene-1-carbonylamino)phenyl]naphthalene-1-carboxamide](/img/structure/B3825697.png)
![5-Hydroxy-2-{[(2-nitrophenyl)carbonyl]amino}benzoic acid](/img/structure/B3825700.png)
![N-[2-methoxy-4-[3-methoxy-4-[(2-nitrobenzoyl)amino]phenyl]phenyl]-2-nitrobenzamide](/img/structure/B3825708.png)
![2-(acetylamino)-N-[4-(6-{[2-(acetylamino)benzoyl]amino}-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B3825720.png)
![Methyl 2-[[4-[(2-methoxycarbonylphenyl)carbamoyl]benzoyl]amino]benzoate](/img/structure/B3825728.png)



![[3,5-Bis(hydroxymethyl)cyclohexyl]methylazanium;chloride](/img/structure/B3825771.png)


![[2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl]methylsulfamic acid](/img/structure/B3825789.png)
